

In Vitro Genotoxicity of Food Black 1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Food black 1

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This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on the synthetic food colorant **Food Black 1**, also known as Brilliant Black BN (E 151). The document summarizes key quantitative data, details experimental methodologies of pivotal studies, and visualizes experimental workflows and relevant signaling pathways to offer a thorough understanding of the genotoxic potential of this widely used food additive.

Executive Summary

Food Black 1, a bis-azo dye, has been the subject of various in vitro genotoxicity assessments, yielding a mix of positive and negative results. Studies utilizing the micronucleus and Comet assays on human lymphocytes have indicated a potential for genotoxicity at higher concentrations. Conversely, bacterial reverse mutation assays (Ames test) and DNA repair assays in rat hepatocytes have returned negative results. Regulatory bodies, such as the European Food Safety Authority (EFSA), have acknowledged the positive in vitro findings but have concluded that, based on the overall weight of evidence including negative long-term carcinogenicity studies, **Food Black 1** is not a concern for carcinogenicity. This guide delves into the specifics of these contrasting findings to provide a clear and data-driven perspective.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the quantitative data from key in vitro genotoxicity studies on **Food Black 1**.

Table 1: Positive Genotoxicity Findings for Food Black 1

Assay	Test System	Concentration s Tested (µg/mL)	Key Findings	Reference
Micronucleus Assay	Human peripheral blood lymphocytes	8.67, 86.7, 867	Statistically significant increase in micronucleus frequency at 867 µg/mL.	Macioszek & Kononowicz, 2004
Comet Assay (Alkaline)	Human peripheral blood lymphocytes	8.67, 86.7, 867	Dose-dependent increase in DNA damage (tail moment).	Macioszek & Kononowicz, 2004
Comet Assay (Alkaline)	Human sperm cells	50, 100, 200, 500	Statistically significant, dose-dependent increase in DNA fragmentation at 200 and 500 µg/mL.	Durnali et al., 2015

Table 2: Negative Genotoxicity Findings for Food Black 1

Assay	Test System	Concentrations Tested	Key Findings	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538	Not specified in available abstracts	No evidence of mutagenicity with or without metabolic activation.	(Mentioned in Durnali et al., 2015)
DNA Repair Assay (Unscheduled DNA Synthesis)	Rat primary hepatocytes	Up to 1000 µg/mL	No induction of unscheduled DNA synthesis.	Kornbrust & Barfknecht, 1985

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Micronucleus Assay (as per Macioszek & Kononowicz, 2004)

- Test System: Human peripheral blood lymphocytes obtained from healthy donors.
- Culture Conditions: Lymphocytes were cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, antibiotics, and phytohemagglutinin to stimulate cell division.
- Treatment: Cultures were treated with **Food Black 1** at concentrations of 8.67, 86.7, and 867 µg/mL. A positive control (Diepoxybutane) and a negative control (culture medium) were run in parallel.
- Micronucleus Induction: Cytochalasin B (6 µg/mL) was added to the cultures to block cytokinesis, allowing for the accumulation of binucleated cells.
- Harvest and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides were then stained with Giemsa.

- Scoring: The frequency of micronuclei was scored in 1000 binucleated cells per concentration.

Comet Assay (as per Macioszek & Kononowicz, 2004)

- Test System: Human peripheral blood lymphocytes.
- Treatment: Lymphocytes were exposed to **Food Black 1** at concentrations of 8.67, 86.7, and 867 µg/mL for 2 hours.
- Cell Embedding: Treated cells were mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: The slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO) to remove cell membranes and proteins, leaving behind nucleoids.
- Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13) for 20 minutes to allow for DNA unwinding. Electrophoresis was then carried out at 25 V and 300 mA for 20 minutes.
- Staining and Analysis: Slides were neutralized, stained with a fluorescent dye (e.g., ethidium bromide), and examined under a fluorescence microscope. The extent of DNA migration (comet tail) was quantified using image analysis software to determine the tail moment.

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol

- Test System: Multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537, TA1538) that are auxotrophic for histidine, meaning they cannot produce this essential amino acid.
- Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
- Procedure: The tester strains are exposed to various concentrations of **Food Black 1** on a minimal agar medium lacking histidine.

- Endpoint: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.

DNA Repair Assay (Unscheduled DNA Synthesis - UDS) (as per Kornbrust & Barfknecht, 1985)

- Test System: Primary cultures of rat hepatocytes.
- Procedure: Hepatocytes were exposed to various concentrations of **Food Black 1** in the presence of tritiated thymidine ($[^3\text{H}]\text{TdR}$).
- Endpoint: If the test substance damages DNA, the cells will initiate DNA repair, which involves the incorporation of $[^3\text{H}]\text{TdR}$ into the DNA outside of the normal S-phase of the cell cycle. This unscheduled DNA synthesis is quantified by autoradiography as the number of silver grains over the nucleus. An increase in the net grain count per nucleus indicates a positive result.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the in vitro genotoxicity testing of **Food Black 1**.



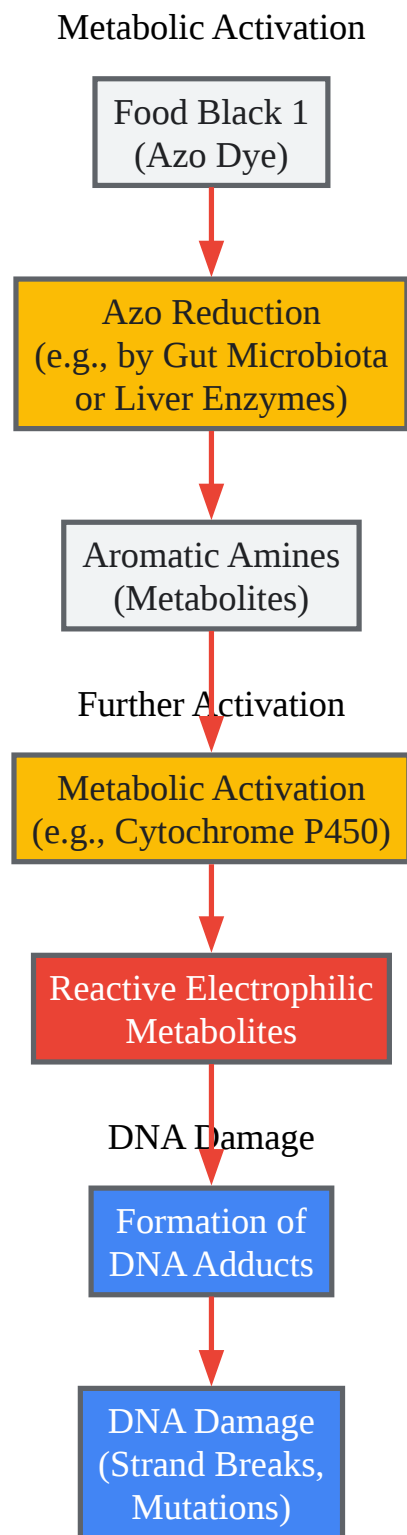
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Workflow for the In Vitro Micronucleus Assay.



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Workflow for the Alkaline Comet Assay.



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Generalized Genotoxicity Pathway for Azo Dyes.

Discussion and Conclusion

The in vitro genotoxicity profile of **Food Black 1** is complex, with positive findings in mammalian cell assays that assess chromosomal damage and DNA strand breaks, and negative results in bacterial mutagenicity and DNA repair assays. The positive results in the micronucleus and Comet assays suggest that at high concentrations, **Food Black 1** or its metabolites can induce clastogenic and/or aneugenic effects and DNA damage in human cells. [1]

The negative Ames test results indicate that **Food Black 1** is not a bacterial mutagen, either directly or after metabolic activation. The absence of unscheduled DNA synthesis in rat hepatocytes suggests that it does not induce DNA damage that is repaired by the nucleotide excision repair pathway in these cells.

The discrepancy in results across different assays may be attributed to several factors, including differences in the metabolic capabilities of the test systems, the specific endpoints measured, and the sensitivity of each assay to different types of DNA damage. The genotoxicity of azo dyes is often linked to their metabolic reduction to aromatic amines, which can then be further metabolized to reactive electrophiles that bind to DNA.[1] It is possible that the human lymphocytes in the positive studies have a different metabolic capacity for **Food Black 1** compared to the bacterial strains or rat hepatocytes used in the negative studies.

From a regulatory standpoint, the European Food Safety Authority has concluded that while there is evidence of in vitro genotoxicity, the lack of genotoxicity and carcinogenicity in in vivo studies provides confidence in the safety of **Food Black 1** at current acceptable daily intake levels. This highlights the importance of considering the full toxicological profile, including in vivo data, when assessing the overall risk of a substance.

This technical guide provides a consolidated resource for researchers and professionals in the field, summarizing the current state of knowledge on the in vitro genotoxicity of **Food Black 1** and offering detailed insights into the methodologies used to evaluate its safety.

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References

- 1. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Genotoxicity of Food Black 1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12511822#in-vitro-genotoxicity-studies-of-food-black-1]

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